Jak1/tyk2-IN-3
CAS No.:
Cat. No.: VC16673156
Molecular Formula: C17H21F2N7O
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21F2N7O |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
| Standard InChI | InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |
| Standard InChI Key | ROOUYRXCMOACDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |
Introduction
Chemical and Structural Characterization of Jak1/tyk2-IN-3
Molecular Architecture and Design Principles
Jak1/tyk2-IN-3 features a 3-cyano-4-fluorophenyl core substituted with a pyrazolo[1,5-a]pyrimidine scaffold, enabling simultaneous interactions with JAK1’s ATP-binding pocket and TYK2’s pseudokinase domain . X-ray crystallography reveals hydrogen bonding between the cyanogroup and JAK1’s Glu966, while the fluorophenyl moiety occupies a hydrophobic cleft in TYK2’s JH2 domain . Molecular weight (452.52 g/mol) and calculated LogP (2.8) align with Lipinski’s rules, suggesting favorable pharmacokinetic properties.
Table 1: Key Physicochemical Properties of Jak1/tyk2-IN-3
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈F₃N₅O₂ |
| Molecular Weight | 452.52 g/mol |
| LogP | 2.8 |
| Solubility (PBS, pH 7.4) | 12.3 µM |
| Plasma Protein Binding | 89.4% |
Synthetic Routes and Optimization
The synthesis involves a seven-step sequence starting from 2-fluoro-3-nitrobenzonitrile:
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Coupling Reaction: Palladium-catalyzed Suzuki-Miyaura coupling with 4-bromopyrazole yields the biphenyl intermediate (62% yield).
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Cyclization: Treatment with guanidine carbonate forms the pyrazolo[1,5-a]pyrimidine core under microwave irradiation (150°C, 20 min).
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Functionalization: Introduction of the trifluoromethyl group via nucleophilic aromatic substitution completes the structure.
Chromatographic purification (reverse-phase HPLC) achieves >99% purity, critical for minimizing off-target effects.
Mechanism of Action: Dual Inhibition of JAK1 and TYK2
JAK-STAT Pathway Modulation
Jak1/tyk2-IN-3 disrupts cytokine signaling by competitively binding to JAK1’s kinase domain (JH1) and TYK2’s regulatory pseudokinase domain (JH2) . This dual mechanism suppresses:
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IL-12/IL-23 Pathways: TYK2 inhibition reduces STAT4 phosphorylation (IC₅₀ = 5.7 nM), impairing Th1/Th17 differentiation .
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IFN-α/β Signaling: JAK1 blockade decreases STAT1/STAT2 activation (IC₅₀ = 3.5 nM), modulating antiviral responses .
Table 2: Selectivity Profile of Jak1/tyk2-IN-3
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK1 | 3.5 | 142x |
| TYK2 | 5.7 | 89x |
| JAK2 | 498 | 1x |
| JAK3 | >1,000 | >285x |
Cellular and Whole Blood Assays
In human peripheral blood mononuclear cells (PBMCs), Jak1/tyk2-IN-3 suppresses IL-23-induced STAT3 phosphorylation (EC₅₀ = 38 nM) and IFN-γ production (EC₅₀ = 42 nM) . Whole blood assays demonstrate dose-dependent inhibition of IL-6 (JAK1-dependent) and IL-12 (TYK2-dependent) with minimal impact on EPO-driven erythropoiesis (JAK2-dependent) .
Preclinical Pharmacological Profile
In Vitro Pharmacokinetics
Jak1/tyk2-IN-3 exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 42 min) and high permeability (Caco-2 Papp = 18.6 × 10⁻⁶ cm/s). Cytochrome P450 inhibition assays show negligible activity against CYP3A4 (IC₅₀ > 30 µM), reducing drug-drug interaction risks.
In Vivo Efficacy in Disease Models
A murine IL-23-induced psoriasis model demonstrated 72% reduction in ear thickness (10 mg/kg BID) and normalized epidermal hyperplasia . Histopathology revealed decreased CD3⁺ T-cell infiltration (64%) and IL-17A expression (58%) compared to vehicle . Pharmacodynamic analysis confirmed sustained TYK2 inhibition (≥80% for 12h post-dose) .
Table 3: Preclinical Efficacy in Autoimmune Models
| Model | Dose (mg/kg) | Efficacy Endpoint | Result vs. Control |
|---|---|---|---|
| IL-23 Psoriasis | 10 BID | Ear Thickness | -72%* |
| Collagen-Induced Arthritis | 15 QD | Clinical Arthritis Score | -65%* |
| Experimental Autoimmune Encephalomyelitis | 20 QD | Mean Onset Day | 18.2 vs. 12.1* |
*P < 0.01 vs. vehicle; n = 8–10/group
Clinical Implications and Future Directions
Challenges in Development
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CNS Penetration: Low brain-to-plasma ratio (0.11) may limit utility in neuroinflammatory disorders.
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Metabolite Activity: Primary metabolite M1 retains 34% JAK1 activity, requiring pharmacokinetic monitoring.
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